N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-phenyltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS/c1-8-7-13-12(20-8)14-11(19)10-15-17-18(16-10)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEQXLSWNIASJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 5-methylthiazole-2-amine with 2-phenyl-2H-tetrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole and tetrazole rings can participate in hydrogen bonding and π-π stacking interactions with proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The carboxamide group can also form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its tetrazole-thiazole scaffold. Below is a comparison with key analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Tetrazole vs. Thiadiazoles () and thiophenes () offer moderate polarity, balancing solubility and membrane permeability.
- Substituent Effects : The phenyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration, while nitro groups () improve electrophilic reactivity.
Biological Activity
N-(5-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide, often abbreviated as N-(5-MTz)-PTCA, is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, antioxidant effects, and enzyme inhibition, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
N-(5-MTz)-PTCA is characterized by a thiazole ring, a tetrazole ring, and a carboxamide group. The methyl group on the thiazole enhances its electron-donating ability, which is crucial for its biological reactivity. The synthesis typically involves the reaction of 5-methylthiazole-2-amine with 2-phenyl-2H-tetrazole-5-carboxylic acid, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane .
1. Antimicrobial Properties
Research indicates that N-(5-MTz)-PTCA exhibits significant antimicrobial activity against various bacterial and fungal strains. It has been shown to inhibit the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values suggest potent activity comparable to standard antibiotics .
| Microorganism | MIC (μg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 50 | Penicillin: 31 |
| Escherichia coli | 100 | Penicillin: 46 |
| Candida albicans | 75 | Standard antifungal |
2. Antioxidant Activity
N-(5-MTz)-PTCA also demonstrates antioxidant properties, which are vital for protecting cells from oxidative stress caused by free radicals. This activity may contribute to its potential therapeutic applications in metabolic disorders and age-related diseases .
3. Enzyme Inhibition
One of the most notable biological activities of N-(5-MTz)-PTCA is its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition suggests potential applications in diabetes management by slowing down carbohydrate absorption . The compound binds effectively to the active site of the enzyme, preventing substrate catalysis.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of N-(5-MTz)-PTCA:
- Study on Antimicrobial Activity : A disc diffusion method was employed to assess the compound's effectiveness against various pathogens. Results showed significant zones of inhibition, indicating strong antimicrobial properties .
- Enzyme Inhibition Study : The compound was tested for α-glucosidase inhibition through kinetic assays, revealing a competitive inhibition mechanism with an IC50 value that supports its potential as a therapeutic agent for diabetes .
Comparative Analysis with Similar Compounds
The unique structural features of N-(5-MTz)-PTCA allow it to be compared with other thiazole-containing compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives | Thiazole ring | Multi-target-directed ligand properties |
| 4-methyl-N-(5-methylthiazol-2-yl)-1,2,3-thiadiazole | Thiazole and thiadiazole rings | Used as a plant elicitor |
| 1-[4-fluorobenzylsulfonyl]-4-[methylthiazol]piperazine | Thiazole and piperazine rings | Potential antitumor activity |
Q & A
Q. How to reconcile divergent kinase inhibition data?
- Kinase Conformational States : Test inhibition against both active (DFG-in) and inactive (DFG-out) kinase states .
- ATP Competition : Use radiolabeled ATP ([γ-³²P]) to distinguish competitive vs. allosteric inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
